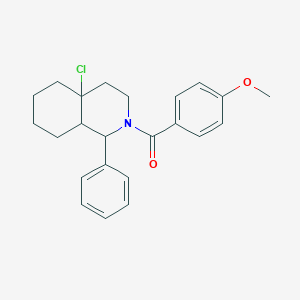

![molecular formula C18H20N4OS B2491034 (4-(苯并[d]噻唑-2-基)哌啶-1-基)(1,5-二甲基-1H-吡唑-3-基)甲酮 CAS No. 1014091-98-5](/img/structure/B2491034.png)

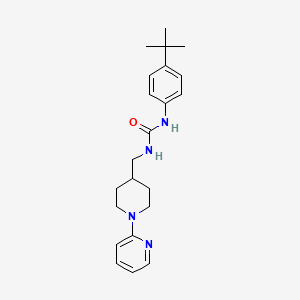

(4-(苯并[d]噻唑-2-基)哌啶-1-基)(1,5-二甲基-1H-吡唑-3-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Compounds with structures similar to "(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone" are often synthesized through multi-step chemical reactions involving the coupling of benzo[d]thiazol with piperidinyl and pyrazolyl moieties. These syntheses typically involve reactions such as amide coupling, nucleophilic substitution, and cyclization. The choice of reagents, solvents, and conditions is critical for achieving high yield and purity (Prasad et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry, complemented by X-ray crystallography for solid-state analysis. These studies reveal the geometry, conformation, and electronic structure of the molecules. For example, piperidine and pyrazolyl rings often adopt specific conformations that influence the compound's overall molecular geometry and its interactions (Karthik et al., 2021).

Chemical Reactions and Properties

Chemical reactivity and properties are influenced by the functional groups present in the molecule. The benzo[d]thiazol and pyrazolyl groups contribute to the compound's electron-donating and electron-withdrawing characteristics, affecting its reactivity towards nucleophiles and electrophiles. These compounds may undergo reactions such as hydrolysis, oxidation, and further substitution depending on the reaction conditions and the presence of specific functional groups (Eckhardt et al., 2020).

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and crystal structure, are determined by the molecular structure and intermolecular forces. Compounds with benzo[d]thiazol and piperidinyl groups typically exhibit moderate solubility in organic solvents and may form crystalline solids with specific melting points, which can be analyzed through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Naveen et al., 2015).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, are key to understanding the behavior of these compounds in chemical reactions and potential applications. The presence of electron-donating and electron-withdrawing groups within the molecule influences its chemical stability, reactivity, and interaction with biological targets. Computational studies, including density functional theory (DFT), provide insights into the electronic structure, molecular orbitals, and potential reaction pathways (Huang et al., 2021).

科学研究应用

分子相互作用和结构分析

- Shim等人(2002年)的研究探讨了一种结构类似的化合物SR141716与CB1大麻素受体的分子相互作用。该研究利用AM1分子轨道方法提供了有关构象偏好和与这些构象相关的能量学的见解,有助于理解拮抗剂与受体的结合机制。这项研究强调了在药物设计中构象分析的重要性,特别是对于受体-配体相互作用(Shim et al., 2002)。

- Benaka Prasad等人(2018年)的另一项研究侧重于合成、结构探索和Hirshfeld表面分析一种类似结构的新型生物活性杂环化合物。这项研究突出了该化合物的抗增殖活性,并利用各种光谱技术进行了详细表征。该研究的发现有助于理解分子结构和稳定性,这对于化合物的生物活性至关重要(Benaka Prasad et al., 2018)。

抗菌和抗癌活性

- Patel等人(2011年)合成了一系列吡啶衍生物,包括结构与(4-(苯并[d]噻唑-2-基)哌啶-1-基)(1,5-二甲基-1H-吡唑-3-基)甲酮类似的化合物。该研究评估了它们的体外抗菌活性,显示出对细菌和真菌的不同程度的活性,表明在对抗微生物感染方面具有潜在应用(Patel et al., 2011)。

- Inceler等人(2013年)研究了含噻吩的1,3-二芳基吡唑烷衍生物的抗癌活性,这些衍生物与所讨论的化合物结构相关。研究发现对某些癌细胞系具有显著的生长抑制作用,表明这些衍生物在抗癌药物开发中具有潜力(Inceler et al., 2013)。

作用机制

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets by suppressing the COX enzymes . This suppression inhibits the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . The inhibition of these conversions results in anti-inflammatory effects .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . These conversions are part of the body’s inflammatory response, so their inhibition leads to anti-inflammatory effects .

Result of Action

The compound’s action results in anti-inflammatory effects . By inhibiting the COX enzymes and preventing the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin, the compound reduces inflammation .

安全和危害

未来方向

The future directions for research on these compounds could involve exploring their potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. This could involve developing new synthetic methods for these compounds, studying their physical and chemical properties, and investigating their biological activity .

属性

IUPAC Name |

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS/c1-12-11-15(20-21(12)2)18(23)22-9-7-13(8-10-22)17-19-14-5-3-4-6-16(14)24-17/h3-6,11,13H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJLHVQZFXVCRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-Oxobutyl)phenoxy]acetic acid](/img/structure/B2490951.png)

![(E)-N-[2-(1,3-Benzoxazol-2-YL)propyl]-2-phenylethenesulfonamide](/img/structure/B2490952.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2490953.png)

![3-(benzo[d]thiazol-2-yloxy)-N-(4-fluorobenzyl)azetidine-1-carboxamide](/img/structure/B2490956.png)

![7-Chloro-2-{[(prop-2-yn-1-yl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2490965.png)

![3-(3-Chloro-4-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2490972.png)

![N-(4-fluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2490973.png)